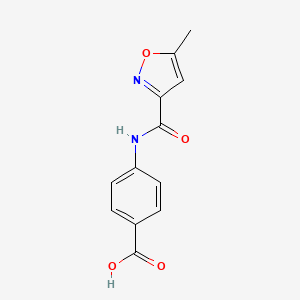
3-Chloro-8-methoxy-6-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-8-methoxy-6-quinolinecarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-methoxy-6-quinolinecarboxylic acid typically involves the formation of the quinoline ring system followed by the introduction of the chloro and methoxy substituents. One common method involves the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic conditions. The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents such as thionyl chloride and methanol .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, allowing for efficient large-scale synthesis .
化学反応の分析
Types of Reactions
3-Chloro-8-methoxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, methanol, various nucleophiles and electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents at the chloro and methoxy positions.
科学的研究の応用
Biology: Investigated for its antimicrobial and antimalarial properties, making it a candidate for drug development.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of herbicides and pesticides due to its ability to interfere with plant growth and development
作用機序
The mechanism of action of 3-Chloro-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cell death in rapidly dividing cells such as cancer cells and microorganisms
類似化合物との比較
3-Chloro-8-methoxy-6-quinolinecarboxylic acid can be compared with other quinoline derivatives such as:
Quinmerac (7-Chloro-3-methyl-8-quinolinecarboxylic acid): Used as a herbicide with similar structural features but different substituents, leading to distinct biological activities.
Quinclorac (3,4-Dichloro-8-quinolinecarboxylic acid): Another herbicide with a different substitution pattern, resulting in unique herbicidal properties.
Fluoroquinolones: A class of antibiotics with a fluorine substituent, known for their broad-spectrum antibacterial activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC名 |
3-chloro-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-9-4-7(11(14)15)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3,(H,14,15) |
InChIキー |
OIABGKVIOVKWHX-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)

![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)


![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)



